8-[(2-chloro-6-fluorobenzyl)sulfanyl]-9-methyl-1,9-dihydro-6H-purin-6-one
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Overview
Description
8-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE is a complex organic compound with a unique structure that includes a purine core substituted with a chlorofluorophenylmethylsulfanyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 2-chloro-6-fluorobenzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with 9-methyl-6,9-dihydro-1H-purin-6-one under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions. The process may also be scaled up using continuous flow reactors to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
8-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine core or the substituents.
Substitution: The chlorofluorophenyl group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorofluorophenyl ring.
Scientific Research Applications
8-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound can be used in the development of new materials with specific properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of 8-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 8-Chloro-6-(2-fluorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine
- 3-(2-Chloro-6-fluoro-phenyl)-5-methyl-isoxazole-4-carbonyl chloride
Uniqueness
8-{[(2-CHLORO-6-FLUOROPHENYL)METHYL]SULFANYL}-9-METHYL-6,9-DIHYDRO-1H-PURIN-6-ONE is unique due to its specific combination of a purine core with a chlorofluorophenylmethylsulfanyl group. This structure imparts distinct chemical and biological properties, making it valuable for various applications that similar compounds may not be suitable for.
Properties
Molecular Formula |
C13H10ClFN4OS |
---|---|
Molecular Weight |
324.76 g/mol |
IUPAC Name |
8-[(2-chloro-6-fluorophenyl)methylsulfanyl]-9-methyl-1H-purin-6-one |
InChI |
InChI=1S/C13H10ClFN4OS/c1-19-11-10(12(20)17-6-16-11)18-13(19)21-5-7-8(14)3-2-4-9(7)15/h2-4,6H,5H2,1H3,(H,16,17,20) |
InChI Key |
UVGRVNQLRMADLE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)N=C1SCC3=C(C=CC=C3Cl)F |
Origin of Product |
United States |
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